
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of phthalazine, a bicyclic heterocycle, and contains a dibutylamino group, which contributes to its distinct chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process involves the formation of an intermediate, which is subsequently cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of halogenated phthalazine derivatives.
Aplicaciones Científicas De Investigación
6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antitumor agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The dibutylamino group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium
- 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium
Uniqueness
Compared to similar compounds, 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione exhibits unique properties due to its phthalazine core and dibutylamino group
Propiedades
Número CAS |
39590-12-0 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
6-(dibutylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C16H23N3O2/c1-3-5-9-19(10-6-4-2)12-7-8-13-14(11-12)16(21)18-17-15(13)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Clave InChI |
ZUKBQAFYKNHTBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



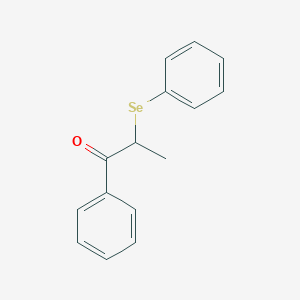
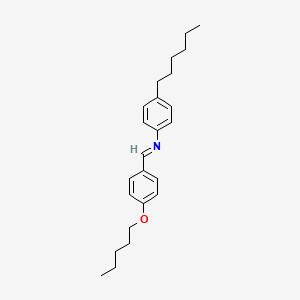
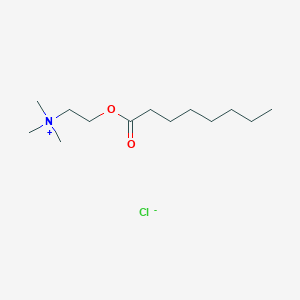
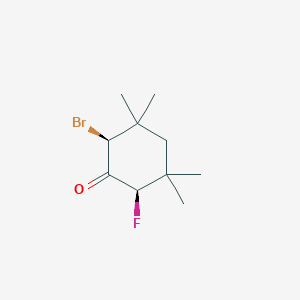
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
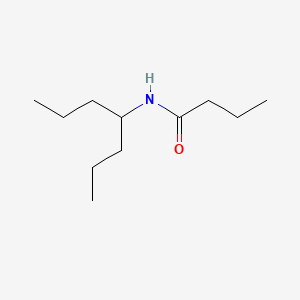
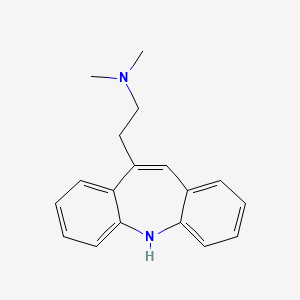
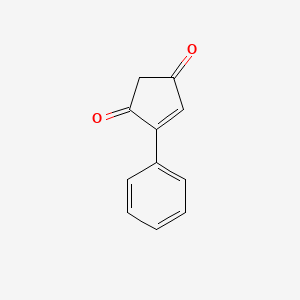
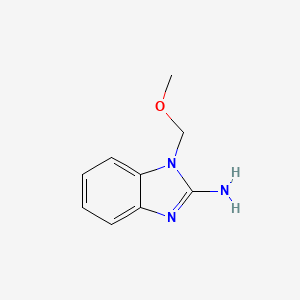
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
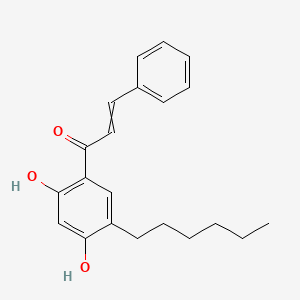
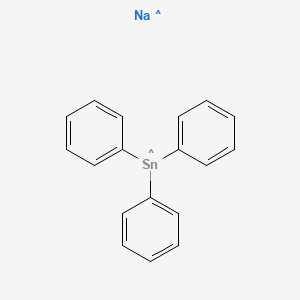
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
